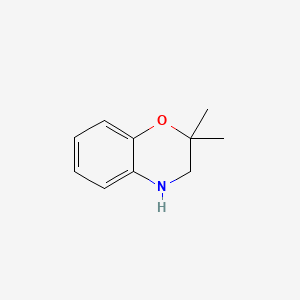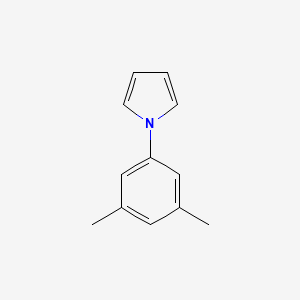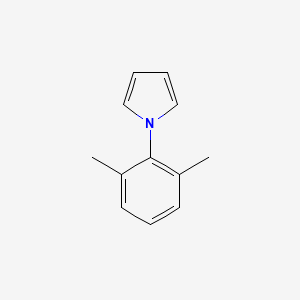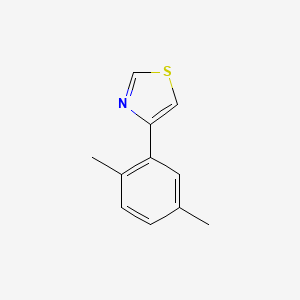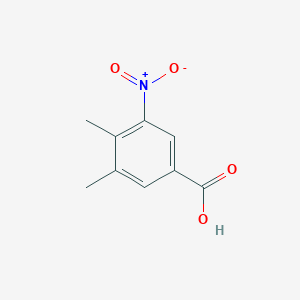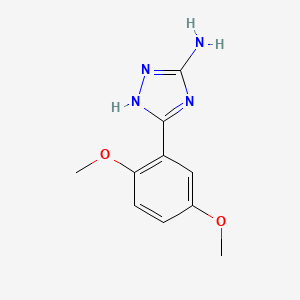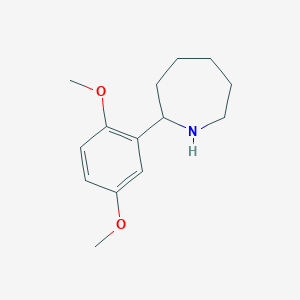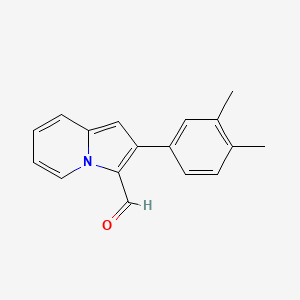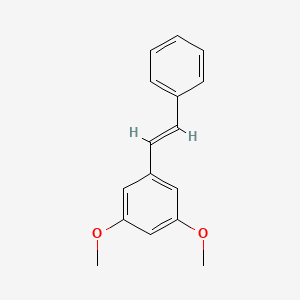
3,5-Dimethoxystilbene
Descripción general
Descripción
3,5-Dimethoxystilbene (cis-Pinosylvin dimethyl ether) is a natural product isolated from the bark of jack pine .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, it has been isolated from high-quality tall oil fatty acids using liquid column chromatography and low-temperature solvent fractional crystallization . It has also been found to be effective against L. braziliensis amastigotes and T. cruzi .Molecular Structure Analysis
The structure of this compound was determined with the aid of IR, mass, and NMR spectrometry . It has a molecular formula of C16H16O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound belongs to the class of stilbenoids, a group of naturally occurring phenolic compounds .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 240.30. Its empirical formula is C16H16O2 .Aplicaciones Científicas De Investigación
Antifungal and Larvicidal Properties
3,5-Dimethoxystilbene, among other prenylated stilbenes, has been identified in the root bark of Lonchocarpus chiricanus. It has demonstrated significant antifungal effects against Cladosporium cucumerinum and potent larvicidal activity against larvae of Aedes aegypti, comparable to rotenone in dilution tests (Ioset et al., 2001).
Chemical Synthesis and Modification
Research on this compound includes its synthesis and modification. Regioselective reductive demethoxylation of 3,4,5-trimethoxystilbenes has been performed under specific conditions to synthesize (E)-3,5-dimethoxystilbenes (Azzena et al., 2003). Additionally, a radical cation cyclisation of this compound was developed using FeCl3, leading to the formation of indolostilbenes with potential protective activity against H2O2-induced cytotoxicity (Azmi et al., 2021).
Photophysical Properties
The photophysical properties of this compound have been studied, particularly in the context of photochemical reactions. It exhibits a prolonged excited-state lifetime and reacts with 2,2,2-trifluoroethanol (TFE), indicating a pathway through a carbocation intermediate (Roberts & Pincock, 2004).
Potential Antiangiogenic Properties
This compound has been studied for its potential antiangiogenic properties. Mild treatment with m-CPBA on certain stilbenes led to the synthesis of hydroxylated methoxystilbenes, which showed significant anti-angiogenic activity in the range of 1 – 100 μM (Spatafora et al., 2009).
Biological Evaluation for Pest Management
This compound and its derivatives have been synthesized and evaluated for their potential as pest management agents. Some derivatives showed strong larvicidal activity against Aedes aegypti and effectiveness against certain fungi and human pathogens (Weng et al., 2016).
Redox Shuttle Stability in Batteries
This compound derivatives have been studied for their application in lithium-ion batteries, particularly focusing on their redox shuttle stability for overcharge protection (Zhang et al., 2010).
Mecanismo De Acción
Target of Action
3,5-Dimethoxystilbene, a derivative of resveratrol, has been found to exhibit significant activity against Leishmania braziliensis amastigotes . These are the intracellular forms of the parasite Leishmania braziliensis, which cause cutaneous leishmaniasis, a tropical disease affecting the skin.
Mode of Action
It has been observed to have alethal concentration (LC 50) of 4.18 μg/ml (17.40 μM) , indicating its potent activity against these parasites .
Biochemical Pathways
It is known that this compound is a product of thephenylpropanoid pathway , which is involved in the production of flavonoids and stilbenes, compounds known for their antioxidation, cancer prevention, anticancer, antibacterial, and anti-inflammatory properties .
Pharmacokinetics
It is known that methoxylated stilbenes like this compound have significant advantages over their hydroxylated counterparts in terms ofbioavailability, half-life in the body, cellular uptake, oral absorption, and metabolic stability . These properties suggest that this compound could have a favorable pharmacokinetic profile.
Result of Action
The primary result of the action of this compound is its antiparasitic effect against Leishmania braziliensis amastigotes . This suggests that it could potentially be used in the treatment of cutaneous leishmaniasis.
Action Environment
It is known that the production of this compound can be achieved through microbial biosynthesis , suggesting that its production and hence its action could potentially be influenced by factors such as the growth conditions of the microorganisms used for its production.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
3,5-Dimethoxystilbene has shown promising protective activity against H2O2-induced cytotoxicity in NG108-15 cells . It also exhibits activity against L. braziliensis amastigotes, with a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have protective activity against H2O2
Propiedades
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGTLDPTJMNET-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016205 | |
| Record name | Pinosylvin, dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21956-56-9, 78916-49-1 | |
| Record name | trans-3,5-Dimethoxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21956-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608528 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinosylvin, dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOSYLVIN DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


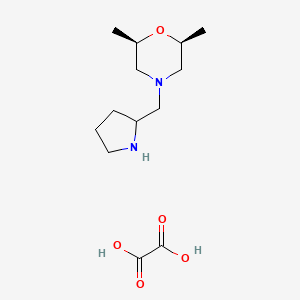
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)


